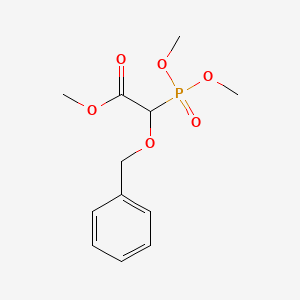![molecular formula C32H38O4 B14307884 Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate CAS No. 111671-77-3](/img/structure/B14307884.png)
Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene-1,2-dicarboxylate core with two 2,6-di(propan-2-yl)phenyl groups attached, making it a complex molecule with interesting chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate typically involves the reaction of 2,6-di(propan-2-yl)phenol with benzene-1,2-dicarboxylic acid under specific conditions. One common method includes the use of a dehydrating agent to facilitate the esterification process. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the addition of a catalyst like sulfuric acid or p-toluenesulfonic acid to speed up the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, halo, or sulfonyl derivatives.
科学研究应用
Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other advanced materials due to its stability and unique chemical properties.
作用机制
The mechanism of action of Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
Bis(2,6-diisopropylphenyl)imidazolium chloride: Used in organic synthesis and pharmaceutical applications.
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Known for its use as a plasticizer in polymer production.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Utilized in the production of epoxy resins.
Uniqueness
Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate stands out due to its unique structural features, which confer specific chemical reactivity and stability
属性
CAS 编号 |
111671-77-3 |
|---|---|
分子式 |
C32H38O4 |
分子量 |
486.6 g/mol |
IUPAC 名称 |
bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H38O4/c1-19(2)23-15-11-16-24(20(3)4)29(23)35-31(33)27-13-9-10-14-28(27)32(34)36-30-25(21(5)6)17-12-18-26(30)22(7)8/h9-22H,1-8H3 |
InChI 键 |
LJXWYQOKYDLAIM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3=C(C=CC=C3C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


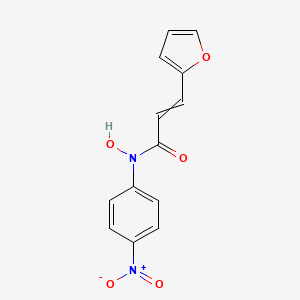
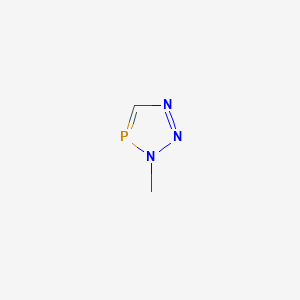
![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)
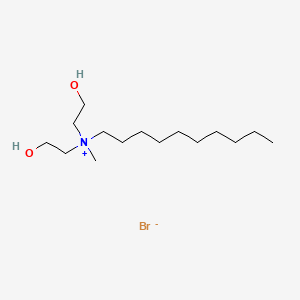
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)
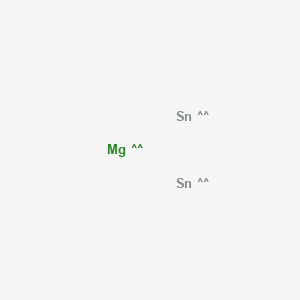
![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)
![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)
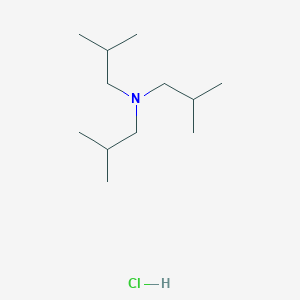
![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)
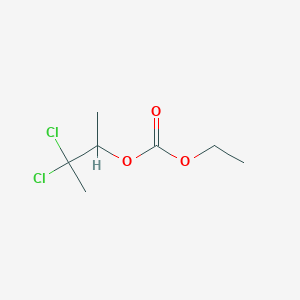
![2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide](/img/structure/B14307861.png)
